5-Bromopyrido[1,2-c]pyrimidine-1,3-dione
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Overview
Description
5-Bromopyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic compound that belongs to the class of pyridopyrimidines. This compound is characterized by a fused ring system containing both pyridine and pyrimidine rings, with a bromine atom at the 5-position and keto groups at the 1 and 3 positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Compounds like 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione often target enzymes or receptors in the body. These targets are usually proteins that play a crucial role in biochemical processes .
Mode of Action
The compound might interact with its target by binding to it, thereby altering its function. This can result in the inhibition or activation of the target, leading to changes in the biochemical processes it controls .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound’s interaction with this enzyme can alter the pathway’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine its bioavailability. Factors such as how well it is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted can all affect its effectiveness .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects can range from changes in cell function to the induction of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds
Molecular Mechanism
Pyrimidines are known to interact with various biomolecules, but specific interactions of this compound are not documented .
Metabolic Pathways
Pyrimidines are involved in various metabolic pathways, including nucleic acid synthesis . The specific metabolic pathways involving 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione are not documented.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrido[1,2-c]pyrimidine-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrido[1,2-c]pyrimidine-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto groups at the 1 and 3 positions can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidines, which can have different functional groups depending on the reagents used.
Scientific Research Applications
5-Bromopyrido[1,2-c]pyrimidine-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have similar fused ring structures but differ in the position of the nitrogen atoms and functional groups.
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also share a similar core structure but have different substitution patterns.
Uniqueness
5-Bromopyrido[1,2-c]pyrimidine-1,3-dione is unique due to the presence of the bromine atom at the 5-position and the specific arrangement of the keto groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromopyrido[1,2-c]pyrimidine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-1-3-11-6(5)4-7(12)10-8(11)13/h1-4H,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKROIJYKCPGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=O)NC2=O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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